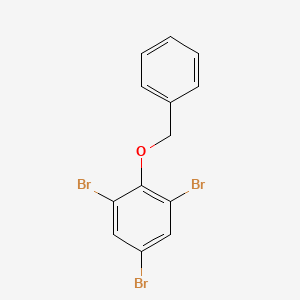

2-(Benzyloxy)-1,3,5-tribromobenzene

Description

The exact mass of the compound 2-(Benzyloxy)-1,3,5-tribromobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Benzyloxy)-1,3,5-tribromobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzyloxy)-1,3,5-tribromobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tribromo-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Br3O/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIFETXUEKGOSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395278 | |

| Record name | Benzene, 1,3,5-tribromo-2-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88486-72-0 | |

| Record name | Benzene, 1,3,5-tribromo-2-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 2,4,6-tribromophenyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 2-(Benzyloxy)-1,3,5-tribromobenzene via Williamson Ether Synthesis

This technical guide provides a detailed exploration of the synthesis of 2-(benzyloxy)-1,3,5-tribromobenzene from its precursor, 2,4,6-tribromophenol. The core of this transformation is the robust and well-established Williamson ether synthesis, a cornerstone reaction in organic chemistry for forming ether linkages. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, a detailed experimental protocol, and critical analysis of the reaction parameters.

Foundational Principles: The Williamson Ether Synthesis

The synthesis of 2-(benzyloxy)-1,3,5-tribromobenzene is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this specific application, the process involves two key stages:

-

Deprotonation: The acidic phenolic proton of 2,4,6-tribromophenol is abstracted by a suitable base to form a potent nucleophile, the 2,4,6-tribromophenoxide anion.

-

Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group in a concerted SN2 step to form the desired ether bond.[2][3]

The choice of reactants and conditions is critical for the success of this synthesis, particularly given the sterically hindered nature of the tribromophenol.

-

The Nucleophile (Phenol): 2,4,6-tribromophenol is an electron-deficient phenol due to the inductive effect of the three bromine atoms, which increases the acidity of the phenolic proton, facilitating its removal.

-

The Electrophile (Alkylating Agent): Benzyl bromide is an ideal electrophile for this reaction. As a primary benzylic halide, it is highly susceptible to SN2 attack and less prone to the competing E2 elimination pathway that can be a significant issue with secondary or tertiary halides.[1][4][5]

-

The Base: While strong bases like sodium hydride (NaH) are effective, a milder base such as anhydrous potassium carbonate (K₂CO₃) is often preferred for its ease of handling and to minimize potential side reactions.[3][6]

-

The Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is essential. These solvents effectively solvate the cation of the base (e.g., K⁺) while leaving the phenoxide anion relatively "bare," thereby enhancing its nucleophilicity and accelerating the SN2 reaction.[3][7]

Reaction Mechanism Overview

The mechanism involves the deprotonation of the phenol followed by the backside attack of the resulting phenoxide on the benzyl bromide.

Caption: General mechanism for the Williamson ether synthesis.

Detailed Experimental Protocol

This section outlines a reliable, step-by-step methodology for the synthesis of 2-(benzyloxy)-1,3,5-tribromobenzene. All operations should be performed in a well-ventilated fume hood.

Materials & Reagents:

| Compound | Formula | MW ( g/mol ) | Molar Eq. | Amount (Sample Scale) | Notes |

| 2,4,6-Tribromophenol | C₆H₃Br₃O | 330.80 | 1.0 | 3.31 g (10.0 mmol) | Starting Material |

| Benzyl Bromide | C₇H₇Br | 171.04 | 1.1 | 1.88 g, 1.3 mL (11.0 mmol) | Lachrymator, handle with care |

| Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 | 2.07 g (15.0 mmol) | Anhydrous, finely powdered |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | - | 50 mL | Anhydrous, polar aprotic solvent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~200 mL | For extraction |

| Deionized Water | H₂O | 18.02 | - | ~150 mL | For work-up |

| Brine (sat. NaCl) | NaCl(aq) | - | - | ~50 mL | For washing |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | As needed | Drying agent |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4,6-tribromophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).[7]

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask under a nitrogen or argon atmosphere. Stir the suspension at room temperature for 15 minutes.

-

Addition of Alkylating Agent: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature using a syringe.[7]

-

Reaction: Heat the reaction mixture to 70-80°C.[7] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete when the starting phenol spot is no longer visible (usually within 4-6 hours).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a beaker containing 150 mL of deionized water. A precipitate of the crude product may form.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[8]

-

Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and salts.[6][8]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6][8]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which may be a solid or a viscous oil.[7][9]

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate or by recrystallization from a suitable solvent like ethanol to yield the pure 2-(benzyloxy)-1,3,5-tribromobenzene as a white solid.[6][7]

Workflow and Data Summary

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Typical Reaction Parameters

| Parameter | Condition | Rationale |

| Temperature | 70-80°C | Provides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions. |

| Reaction Time | 4-6 hours | Typically sufficient for complete conversion as monitored by TLC. |

| Atmosphere | Inert (N₂ or Ar) | Prevents potential side reactions with atmospheric moisture, especially important if using highly reactive bases. |

| Expected Yield | 85-95% | The reaction is generally high-yielding under optimized conditions. |

Critical Insights and Troubleshooting

-

Purity of Reagents: The use of anhydrous base and solvent is crucial. Water can consume the base and hydrolyze the benzyl bromide, reducing the overall yield. Ensure the 2,4,6-tribromophenol is pure, as impurities can lead to side products that complicate purification.

-

Controlling C- vs. O-Alkylation: For phenoxides, O-alkylation is strongly favored over C-alkylation. However, to further minimize any potential for the formation of C-alkylated byproducts, avoid excessively high temperatures and use a polar aprotic solvent system as described.[7]

-

Incomplete Reaction: If TLC analysis shows significant unreacted starting material after the expected reaction time, potential causes include impure or non-anhydrous reagents, insufficient heating, or degraded benzyl bromide.[7] Adding a catalytic amount of sodium or potassium iodide can sometimes accelerate the reaction by in-situ formation of the more reactive benzyl iodide.

-

Purification Challenges: If the crude product is an oil that is difficult to crystallize, column chromatography is the most effective method for purification. A carefully selected solvent system is key to achieving good separation from any non-polar impurities or more polar starting material.[7]

Conclusion

The synthesis of 2-(benzyloxy)-1,3,5-tribromobenzene from 2,4,6-tribromophenol is a straightforward and efficient process when conducted with careful attention to the principles of the Williamson ether synthesis. By using a primary benzylic halide, an appropriate base-solvent system, and diligent monitoring, this valuable synthetic intermediate can be prepared in high yield. The protocol and insights provided in this guide serve as a comprehensive resource for researchers to successfully execute and optimize this important chemical transformation.

References

-

Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. (2021). National Center for Biotechnology Information. [Link]

-

Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Pharmaffiliates. [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

-

Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia. [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. [Link]

-

Williamson Ether Synthesis - Chemistry Steps. (n.d.). Chemistry Steps. [Link]

-

The Williamson Ether Synthesis. (2020). Chemistry LibreTexts. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. One moment, please... [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Chemical Properties of 2-(Benzyloxy)-1,3,5-tribromobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)-1,3,5-tribromobenzene is a polyhalogenated aromatic ether. Its structure, featuring a tribrominated phenyl ring linked to a benzyl group via an ether oxygen, presents a unique combination of reactive sites and steric hindrance. The electron-withdrawing nature of the three bromine atoms significantly influences the chemical behavior of the aromatic ring and the stability of the benzyloxy protecting group. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential reactivity of this compound, offering valuable insights for its application in organic synthesis and medicinal chemistry. While specific experimental data for this compound is limited, its properties can be reliably inferred from its constituent parts and closely related analogues.

Chemical and Physical Properties

The fundamental chemical and physical properties of 2-(Benzyloxy)-1,3,5-tribromobenzene are summarized in the table below. These properties are crucial for its handling, storage, and use in chemical reactions.

| Property | Value | Source |

| CAS Number | 88486-72-0 | [1] |

| Molecular Formula | C₁₃H₉Br₃O | [1] |

| Molecular Weight | 420.92 g/mol | [1] |

| IUPAC Name | 1,3,5-Tribromo-2-(benzyloxy)benzene | - |

| Synonyms | Benzyl 2,4,6-tribromophenyl ether | [2] |

| Storage | Sealed in dry, 2-8°C | [1] |

Synthesis

The most direct and logical synthetic route to 2-(Benzyloxy)-1,3,5-tribromobenzene is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis proceeds by the reaction of 2,4,6-tribromophenol with benzyl bromide in the presence of a suitable base.

Caption: Synthetic pathway for 2-(Benzyloxy)-1,3,5-tribromobenzene.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol is based on established methods for the synthesis of related aryl benzyl ethers.

Materials:

-

2,4,6-Tribromophenol

-

Benzyl bromide

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 2,4,6-tribromophenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford 2-(benzyloxy)-1,3,5-tribromobenzene.

Spectroscopic Characterization (Predicted)

While experimental spectra for 2-(Benzyloxy)-1,3,5-tribromobenzene are not widely available, its characteristic spectroscopic features can be predicted based on the analysis of its structural components and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the benzylic protons and the aromatic protons of both the benzyl and the tribromophenyl rings.

-

Benzylic Protons (-CH₂-) : A singlet is expected around δ 5.0-5.2 ppm.

-

Benzyl Aromatic Protons : A multiplet corresponding to the five protons of the benzyl group is expected in the range of δ 7.2-7.5 ppm.

-

Tribromophenyl Aromatic Protons : A singlet corresponding to the two equivalent aromatic protons of the tribromophenyl ring is anticipated around δ 7.6-7.8 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each of the carbon atoms in the molecule.

-

Benzylic Carbon (-CH₂-) : A signal is expected around δ 70-75 ppm.

-

Aromatic Carbons : The spectrum will show signals for the six carbons of the benzyl group and the six carbons of the tribromophenyl ring in the aromatic region (δ 110-160 ppm). The carbons attached to bromine will be significantly shifted.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

-

C-O-C Stretch : A strong band is expected in the region of 1250-1050 cm⁻¹.

-

C-H Aromatic Stretch : Bands will appear above 3000 cm⁻¹.

-

C=C Aromatic Stretch : Peaks will be observed in the 1600-1450 cm⁻¹ region.

-

C-Br Stretch : A strong absorption is expected in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for a compound containing three bromine atoms.

-

Molecular Ion (M⁺) : A cluster of peaks corresponding to the molecular ion will be observed around m/z 420, with the characteristic isotopic distribution of Br₃.

-

Fragmentation : A prominent fragment is expected at m/z 91, corresponding to the benzyl cation ([C₇H₇]⁺). Another significant fragmentation pathway would be the loss of the benzyl group to give the tribromophenoxy cation.

Reactivity and Synthetic Applications

The chemical reactivity of 2-(benzyloxy)-1,3,5-tribromobenzene is dictated by its three key structural motifs: the tribrominated aromatic ring, the benzyloxy group, and the benzylic protons.

Caption: Key reactive sites and potential transformations.

Reactions at the Benzyloxy Group

The benzyloxy group is a common protecting group for phenols, and its cleavage is a key transformation.

-

Hydrogenolysis : The most common method for benzyl ether cleavage is catalytic hydrogenolysis using H₂ gas and a palladium catalyst (e.g., Pd/C). This reaction is typically clean and high-yielding, producing 2,4,6-tribromophenol and toluene.[3]

-

Oxidative Cleavage : Strong oxidizing agents can cleave the benzylic ether. For instance, oxidation can lead to the formation of the corresponding benzoate, which can then be hydrolyzed.[4] The rate of oxidative cleavage is influenced by substituents on the aromatic ring, with electron-withdrawing groups generally slowing down the reaction.[5]

Reactions at the Aromatic Ring

The three bromine atoms on the phenyl ring are potential sites for various transformations, particularly carbon-carbon bond-forming reactions.

-

Metal-Halogen Exchange : The bromine atoms can undergo metal-halogen exchange with organolithium reagents (e.g., n-BuLi, t-BuLi) to form an aryllithium species. This is a rapid reaction that can be performed at low temperatures.[6][7] The resulting organolithium intermediate can then be trapped with various electrophiles. Given the steric hindrance from the benzyloxy group, the bromine at the para position (C4) might be more susceptible to exchange.

-

Cross-Coupling Reactions : The C-Br bonds are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9] This allows for the formation of new carbon-carbon bonds by reacting with boronic acids or their esters. The reactivity of the different bromine atoms may vary depending on the steric environment and the specific catalytic system employed.

-

Grignard Reagent Formation : Aryl Grignards can be formed by reacting aryl halides with magnesium metal. The formation of a Grignard reagent from 2-(benzyloxy)-1,3,5-tribromobenzene would provide a nucleophilic aromatic species that can react with a variety of electrophiles, such as aldehydes, ketones, and esters.[10][11]

Reactions at the Benzylic Position

The benzylic C-H bonds are susceptible to radical reactions.

-

Radical Halogenation : In the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and a halogen source like N-bromosuccinimide (NBS), the benzylic protons can be replaced by a halogen atom. This would introduce further functionality into the molecule.

Conclusion

2-(Benzyloxy)-1,3,5-tribromobenzene is a versatile, though not extensively studied, chemical entity. Its synthesis is readily achievable through the Williamson ether synthesis. While specific experimental data is scarce, a comprehensive understanding of its chemical properties and reactivity can be constructed from the well-established chemistry of its constituent functional groups and related analogues. The interplay between the stable yet cleavable benzyloxy group and the reactive tribrominated aromatic ring makes this compound a potentially valuable building block for the synthesis of complex molecules in pharmaceutical and materials science research. Further experimental investigation into its physical properties and reactivity is warranted to fully exploit its synthetic potential.

References

-

Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(22), 1367–1370. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

-

PubChem. (n.d.). Allyl 2,4,6-tribromophenyl ether. Retrieved from [Link]

-

ChemHelp ASAP. (2018, December 31). benzyl ether cleavage [Video]. YouTube. [Link]

-

Bode, J. W. (2019). OC II (FS 2019). ETH Zurich. [Link]

-

König, B. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 894–898. [Link]

-

PubChem. (n.d.). 2,4,6-Tribromophenol. Retrieved from [Link]

-

Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

-

Cotton, S. (2011, December). 2,4,6-Tribromophenol. Molecule of the Month. Retrieved from [Link]

-

Macmillan Group. (2007, February 22). The Mechanism of Lithium-Halogen Exchange. [Link]

-

Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for: Sonogashira Coupling of Arylhydrazines and Terminal Alkynes. [Link]

-

Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]

-

University of Calgary. (n.d.). Ch23: Aryl Grignards. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dibromopropyl-2,4,6-tribromophenyl ether. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzene, 1,3,5-tribromo-. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]

-

Luo Group. (2019, June 15). Mechanism of Lithium-Halogen Exchange and Related Reactions. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

-

The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]

-

Organic Syntheses. (n.d.). (7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction. [Link]

-

Organisation for Economic Co-operation and Development. (2004, January 30). 2,4,6-TRIBROMOPHENOL CAS N°: 118-79-6. [Link]

-

LookChem. (n.d.). Cas 118-79-6,2,4,6-Tribromophenol. Retrieved from [Link]

-

Macmillan Group. (2007, February 22). The Mechanism of Lithium-Halogen Exchange. [Link]

-

Wikipedia. (n.d.). 1,3,5-Tribromobenzene. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Dual Thermo- and Light-responsive Dendron-Jacketed Homopolymer Containing Photoswitchable Azobenzene Groups via macromonomer route - Supporting Information. [Link]

-

PubChem. (n.d.). 2,4,6-Tribromodiphenyl ether. Retrieved from [Link]

- Google Patents. (n.d.). CN102476977A - Preparation method of 1,3, 5-tribromobenzene.

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

-

Kocienski, P. J. (2005). Protective Groups. Georg Thieme Verlag. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Bromophenyl ether. In NIST Chemistry WebBook. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. BENZYL 2,4,6-TRIBROMOPHENYL ETHER | 88486-72-0 [amp.chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. Benzyl Ethers [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Spectroscopic Characterization of 2-(Benzyloxy)-1,3,5-tribromobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for 2-(Benzyloxy)-1,3,5-tribromobenzene, a halogenated aromatic ether of interest in synthetic chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on the predicted spectroscopic characteristics based on fundamental principles and data from analogous structures. Furthermore, it offers detailed, field-proven protocols for acquiring high-quality Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Predicted Spectroscopic Overview

2-(Benzyloxy)-1,3,5-tribromobenzene possesses a unique substitution pattern that gives rise to a distinct spectroscopic fingerprint. The molecule consists of a tribrominated benzene ring ether-linked to a benzyl group. The three bromine atoms, being strongly electron-withdrawing, significantly influence the electronic environment of the aromatic rings, which is reflected in the NMR chemical shifts. The benzylic protons and the ether linkage provide characteristic signals in both NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-(Benzyloxy)-1,3,5-tribromobenzene, both ¹H and ¹³C NMR are indispensable for confirming its identity and purity.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, with distinct signals for the aromatic protons of the benzyl group and the tribrominated ring, as well as the benzylic methylene protons.

Table 1: Predicted ¹H NMR Data for 2-(Benzyloxy)-1,3,5-tribromobenzene

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.30 - 7.50 | Multiplet | 5H | Phenyl protons (C₆H₅) | The protons of the monosubstituted benzyl group typically appear in this region. |

| ~ 7.60 | Singlet | 2H | Aromatic protons (tribromophenyl) | Due to the symmetrical substitution pattern, the two protons on the tribrominated ring are chemically equivalent and will appear as a singlet. The electron-withdrawing bromine atoms will deshield these protons, shifting them downfield. |

| ~ 5.20 | Singlet | 2H | Methylene protons (-CH₂-) | The methylene protons adjacent to the oxygen atom and the phenyl group are expected to appear as a singlet in this region. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for 2-(Benzyloxy)-1,3,5-tribromobenzene

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 155 | C-O (tribromophenyl) | The carbon directly attached to the oxygen on the tribrominated ring will be significantly deshielded. |

| ~ 136 | Quaternary C (phenyl) | The ipso-carbon of the benzyl group. |

| ~ 132 | C-H (tribromophenyl) | The two equivalent methine carbons on the tribrominated ring. |

| ~ 129 | C-H (phenyl) | The ortho- and para-carbons of the benzyl group. |

| ~ 128 | C-H (phenyl) | The meta-carbons of the benzyl group. |

| ~ 118 | C-Br | The carbons bearing the bromine atoms will be shifted upfield due to the heavy atom effect. |

| ~ 72 | -CH₂- | The benzylic methylene carbon. |

Experimental Protocol for NMR Spectroscopy

A robust protocol is crucial for obtaining high-quality, reproducible NMR data.

I. Materials and Equipment

-

2-(Benzyloxy)-1,3,5-tribromobenzene sample

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)

II. Sample Preparation

-

Accurately weigh approximately 10-20 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.[1]

-

Transfer the solution to an NMR tube.

-

Cap the NMR tube and gently invert it several times to ensure homogeneity.

III. Instrument Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of 2-(Benzyloxy)-1,3,5-tribromobenzene will show characteristic absorptions for the aromatic rings, the ether linkage, and the C-Br bonds.

Table 3: Predicted IR Absorption Bands for 2-(Benzyloxy)-1,3,5-tribromobenzene

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch[2] |

| 2950-2850 | Medium-Weak | Aliphatic C-H Stretch (-CH₂-) |

| 1600-1450 | Strong-Medium | Aromatic C=C Ring Stretch[3] |

| 1250-1200 | Strong | Aryl-O-C Asymmetric Stretch |

| 1100-1000 | Strong | Aryl-O-C Symmetric Stretch |

| 750-700 | Strong | Aromatic C-H Out-of-plane Bending |

| 600-500 | Medium-Weak | C-Br Stretch |

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.[4][5]

I. Materials and Equipment

-

2-(Benzyloxy)-1,3,5-tribromobenzene sample

-

Spectroscopic grade potassium bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

II. Sample Preparation

-

Place a small amount of KBr (approx. 100-200 mg) in the agate mortar and grind it to a fine powder.[4]

-

Add 1-2 mg of the sample to the mortar.[4]

-

Grind the sample and KBr together until a homogeneous mixture is obtained.

-

Transfer the mixture to the pellet press die.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[4]

III. Spectral Acquisition

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum.

-

Acquire the sample spectrum.

-

Label the significant peaks in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum

For 2-(Benzyloxy)-1,3,5-tribromobenzene (C₁₃H₉Br₃O), the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of three bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[6] This will result in a cluster of peaks for the molecular ion and any bromine-containing fragments.

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-(Benzyloxy)-1,3,5-tribromobenzene

| m/z (approx.) | Ion Structure | Fragmentation Pathway |

| 418, 420, 422, 424 | [C₁₃H₉Br₃O]⁺ | Molecular Ion (M⁺) |

| 339, 341, 343 | [C₁₃H₉Br₂O]⁺ | Loss of a Br radical |

| 91 | [C₇H₇]⁺ | Tropylium ion (from cleavage of the benzylic C-O bond) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

The relative intensities of the isotopic peaks for the molecular ion (M, M+2, M+4, M+6) will be approximately in a 1:3:3:1 ratio, which is characteristic of a molecule containing three bromine atoms.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.[7]

I. Materials and Equipment

-

2-(Benzyloxy)-1,3,5-tribromobenzene sample

-

Volatile organic solvent (e.g., dichloromethane or ethyl acetate)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

II. Sample Preparation

-

Prepare a dilute solution of the sample in a suitable volatile solvent.

III. Instrument Setup and Data Acquisition

-

Inject the sample solution into the GC inlet. The GC will separate the sample from any impurities before it enters the mass spectrometer.

-

The sample is ionized in the ion source, typically using a 70 eV electron beam in EI mode.[8]

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.

-

The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-(Benzyloxy)-1,3,5-tribromobenzene and detailed protocols for its experimental characterization. By combining the insights from NMR, IR, and MS, researchers can confidently identify and assess the purity of this compound. The provided methodologies represent standard, validated procedures in the field of analytical chemistry, ensuring reliable and reproducible results.

References

-

Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. (n.d.). pubs.acs.org. Retrieved January 21, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). slideplayer.com. Retrieved January 21, 2026, from [Link]

-

Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine. (n.d.). . Retrieved January 21, 2026, from [Link]

-

Chapter 5: Acquiring 1 H and 13 C Spectra. (2018). In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. [Link]

-

What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. (n.d.). . Retrieved January 21, 2026, from [Link]

-

What Is The Kbr Method In Ir Spectroscopy? A Guide To Solid Sample Analysis. (n.d.). . Retrieved January 21, 2026, from [Link]

-

NMR Spectrum Acquisition. (n.d.). orgchemboulder.com. Retrieved January 21, 2026, from [Link]

-

Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. (n.d.). pubs.acs.org. Retrieved January 21, 2026, from [Link]

-

KBr Pellet Method. (n.d.). . Retrieved January 21, 2026, from [Link]

- Atta-ur-Rahman. (2013). Basic 1H- and 13C-NMR Spectroscopy. Springer.

-

CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. (n.d.). . Retrieved January 21, 2026, from [Link]

-

Organic Compounds Containing Halogen Atoms. (2023, August 29). chem.libretexts.org. Retrieved January 21, 2026, from [Link]

-

Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024, July 18). pubs.acs.org. Retrieved January 21, 2026, from [Link]

-

Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2025, August 6). . Retrieved January 21, 2026, from [Link]

-

KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. (2019, May 15). . Retrieved January 21, 2026, from [Link]

-

Bromine. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

-

How is Potassium Bromide Used in Infrared Spectroscopy?. (2022, May 10). . Retrieved January 21, 2026, from [Link]

-

Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks. (n.d.). . Retrieved January 21, 2026, from [Link]

-

Common Ionization Methods. (n.d.). . Retrieved January 21, 2026, from [Link]

-

Electron Ionization. (2022, July 3). chem.libretexts.org. Retrieved January 21, 2026, from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). chem.ox.ac.uk. Retrieved January 21, 2026, from [Link]

-

Nuclear Magnetic Resonance Spectroscopy. (2021, July 31). chem.libretexts.org. Retrieved January 21, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). . Retrieved January 21, 2026, from [Link]

-

Spectroscopy of Aromatic Compounds. (2023, September 20). openstax.org. Retrieved January 21, 2026, from [Link]

-

Video: Chemical Ionization (CI) Mass Spectrometry. (2024, December 5). . Retrieved January 21, 2026, from [Link]

-

Spectral Characteristics of the Benzene Ring. (2019, February 18). chem.libretexts.org. Retrieved January 21, 2026, from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 4. kinteksolution.com [kinteksolution.com]

- 5. kindle-tech.com [kindle-tech.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. waters.com [waters.com]

An In-depth Technical Guide to 2-(Benzyloxy)-1,3,5-tribromobenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 88486-72-0

Introduction: A Versatile Tribrominated Aromatic Building Block

2-(Benzyloxy)-1,3,5-tribromobenzene is a polyhalogenated aromatic ether. Its structure, featuring a stable benzyloxy group on a tribrominated benzene ring, makes it a valuable intermediate in organic synthesis. The three bromine atoms offer multiple reactive sites for cross-coupling reactions, while the benzyloxy group can act as a protecting group or be a key pharmacophore in medicinal chemistry. This guide provides a comprehensive overview of its synthesis, key properties, and potential applications, particularly in the realm of drug discovery and materials science.

Synthesis of 2-(Benzyloxy)-1,3,5-tribromobenzene

The most direct and logical synthetic route to 2-(Benzyloxy)-1,3,5-tribromobenzene is through the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis proceeds by the reaction of 2,4,6-tribromophenol with a suitable benzyl halide, such as benzyl bromide, in the presence of a base.

Causality Behind Experimental Choices

The choice of a strong base is crucial to deprotonate the phenolic hydroxyl group of 2,4,6-tribromophenol, forming the more nucleophilic phenoxide ion. Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH). The reaction is typically carried out in a polar aprotic solvent, such as acetone or dimethylformamide (DMF), which can solvate the cation of the base and facilitate the Sₙ2 reaction pathway. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial when using an inorganic base in a two-phase system to enhance the reaction rate.[1]

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

2,4,6-tribromophenol

-

Benzyl bromide

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

-

Magnesium sulfate (anhydrous)

-

Rotary evaporator

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

To a stirred solution of 2,4,6-tribromophenol (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

-

Add benzyl bromide (1.1 eq) to the reaction mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Filter the solid potassium carbonate and wash it with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 2-(Benzyloxy)-1,3,5-tribromobenzene.

Caption: Williamson ether synthesis workflow for 2-(Benzyloxy)-1,3,5-tribromobenzene.

Physicochemical and Spectroscopic Properties

While specific experimental data for 2-(Benzyloxy)-1,3,5-tribromobenzene is not widely published, its properties can be predicted based on its structure and data from analogous compounds.

| Property | Predicted Value / Characteristic |

| Molecular Formula | C₁₃H₉Br₃O |

| Molecular Weight | 420.92 g/mol |

| Appearance | Expected to be a white to off-white solid at room temperature. |

| Melting Point | Expected to be significantly higher than its non-brominated analog due to increased molecular weight and intermolecular forces. |

| Boiling Point | Expected to be high, likely requiring vacuum distillation to prevent decomposition. |

| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone; insoluble in water. |

| ¹H NMR | Expected signals for the benzylic protons (a singlet around 5.0-5.5 ppm), the phenyl group of the benzyl moiety (multiplets between 7.2-7.5 ppm), and the aromatic proton of the tribrominated ring (a singlet). |

| ¹³C NMR | Expected signals for the benzylic carbon, the carbons of both aromatic rings, and the carbon attached to the oxygen. |

| IR Spectroscopy | Characteristic peaks for C-O-C ether stretching, aromatic C-H stretching, and C=C aromatic ring stretching. |

| Mass Spectrometry | A molecular ion peak with a characteristic isotopic pattern for three bromine atoms. |

Applications in Research and Drug Development

The utility of 2-(Benzyloxy)-1,3,5-tribromobenzene stems from its dual functionality: the benzyloxy group and the three bromine atoms.

The Benzyloxy Pharmacophore

The benzyloxy moiety is a recognized pharmacophore in drug design. Its presence can influence a molecule's binding affinity to biological targets, often through hydrophobic and π-stacking interactions. Furthermore, the benzyloxy group can impact a compound's pharmacokinetic properties, such as its metabolic stability and ability to cross cell membranes.[2][3]

A Versatile Synthetic Intermediate

The three bromine atoms on the benzene ring serve as versatile handles for a variety of organic transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the sequential and regioselective introduction of different substituents, leading to the construction of complex molecular architectures.

The symmetrical substitution pattern of the bromine atoms in the 1,3,5-positions makes this compound a precursor to C₃-symmetric molecules, which are of interest in materials science and supramolecular chemistry.[4]

Caption: Logical relationships of the functional groups of 2-(Benzyloxy)-1,3,5-tribromobenzene to its applications.

Safety and Handling

As with any halogenated organic compound, 2-(Benzyloxy)-1,3,5-tribromobenzene should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Based on the safety data for the closely related compound 1,3,5-tribromobenzene, it may cause skin and eye irritation, and may cause respiratory irritation.[1][6] It is important to avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.

Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. All waste should be disposed of in accordance with local regulations for chemical waste.

Conclusion

2-(Benzyloxy)-1,3,5-tribromobenzene is a synthetically useful building block with significant potential in medicinal chemistry and materials science. Its preparation via the Williamson ether synthesis is straightforward, and its trifunctional nature allows for the creation of diverse and complex molecular structures. Further research into the specific applications of this compound is likely to uncover new and valuable uses in the development of novel therapeutics and functional materials.

References

- Wikipedia. 1,3,5-Tribromobenzene. [Link]

- Google Patents.

- vibzz lab. (2024, April 21). 1,3,5 tribromobenzene [Video]. YouTube. [Link]

- Organic Syntheses. Benzene, 1,3,5-tribromo-. [Link]

- RG Chemistry. (2023, January 23). Synthesis of 1,3,5-tribromobenzene from 2,4,6-tribromoaniline [Video]. YouTube. [Link]

- Brown, A., Ellis, D., Favor, D. A., Kirkup, T., Klute, W., MacKenny, M., McMurray, G., & Stennett, A. (2013). Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists. Bioorganic & medicinal chemistry letters, 23(22), 6118–6122. [Link]

- PubChem. 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene. [Link]

- The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

- PubChem. 2-(Benzyloxy)-1,3-dibromobenzene. [Link]

- Sudevan, S. T., Oh, J. M., Abdelgawad, M. A., Abourehab, M. A. S., Rangarajan, T. M., Kumar, S., Ahmad, I., Patel, H., Kim, H., & Mathew, B. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific reports, 12(1), 22404. [Link]

- Schaefer, T., & Sebastian, R. (1989). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Canadian Journal of Chemistry, 67(7), 1148-1153. [Link]

- The Royal Society of Chemistry. Copies of 1H, 13C, 19F NMR spectra. [Link]

- Kumar, A., Siddique, A., Kumar, R., Maurya, R. A., & Kumar, D. (2018). Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one. IUCrData, 3(10), x181467. [Link]

- Google Patents. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.

- Narayanan, S., et al. (2018). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Journal of medicinal chemistry, 61(17), 7870–7891. [Link]

- Monti, M., et al. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules (Basel, Switzerland), 26(11), 3236. [Link]

- EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. [Link]

- Google Patents.

- NIST WebBook. Benzene, 1,3,5-trichloro-2-methoxy-. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3,5-Tribromobenzene - Wikipedia [en.wikipedia.org]

- 5. 1,3,5-Tribromobenzene | C6H3Br3 | CID 12279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Synthesis of 2-(Benzyloxy)-1,3,5-tribromobenzene: Starting Materials and Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)-1,3,5-tribromobenzene and its isomers are valuable intermediates in organic synthesis, finding applications in the development of novel pharmaceuticals, agrochemicals, and materials. The strategic placement of the bulky benzyloxy group and the reactive bromine atoms allows for a variety of subsequent chemical transformations, making it a versatile building block. This technical guide provides a comprehensive overview of the starting materials and the most logical and efficient synthetic pathway for the preparation of a benzylated tribromobenzene derivative, focusing on the synthesis of 1-(benzyloxy)-2,4,6-tribromobenzene, a closely related and commonly synthesized isomer. The principles and procedures outlined herein are readily adaptable for the synthesis of other related compounds.

Core Synthetic Strategy: A Two-Step Approach

The most direct and widely employed route for the synthesis of a benzylated tribromobenzene core involves a two-step process. This strategy is predicated on its efficiency, high yields, and the ready availability of the initial starting materials. The overall synthetic pathway can be visualized as follows:

-

Electrophilic Bromination: The synthesis commences with the tribromination of a readily available phenol to form 2,4,6-tribromophenol. This reaction proceeds via an electrophilic aromatic substitution mechanism.

-

Williamson Ether Synthesis: The subsequent step involves the O-alkylation of the newly synthesized 2,4,6-tribromophenol with a suitable benzylating agent, such as benzyl bromide. This classic named reaction provides a reliable method for the formation of the desired ether linkage.

Part 1: Synthesis of the Key Intermediate: 2,4,6-Tribromophenol

The initial and crucial step in this synthetic sequence is the preparation of 2,4,6-tribromophenol. The hydroxyl group of the starting phenol is a strongly activating, ortho-para directing group, which facilitates the facile substitution of bromine at the 2, 4, and 6 positions of the aromatic ring.[1]

Starting Materials and Reagents

| Starting Material/Reagent | Role | Key Considerations |

| Phenol | Aromatic Substrate | Should be of high purity. |

| Bromine Water (Br₂ in H₂O) | Brominating Agent | A saturated aqueous solution of bromine is typically used.[2] |

| Water | Solvent | Deionized or distilled water is suitable. |

| Ethanol (optional) | Recrystallization Solvent | Used for purification of the final product. |

Experimental Protocol: Synthesis of 2,4,6-Tribromophenol

This protocol is adapted from established laboratory procedures.[3][4]

-

Reaction Setup: In a well-ventilated fume hood, dissolve 10 g of phenol in 200 ml of cold water in a suitable reaction flask equipped with a magnetic stirrer.

-

Bromination: While stirring the phenol solution, slowly add a saturated aqueous solution of bromine (approximately 52 g of bromine) from a dropping funnel. The addition should be controlled to maintain a manageable reaction rate. A white precipitate of 2,4,6-tribromophenol will form during the addition.[3]

-

Reaction Completion: Continue stirring the mixture for a period after the bromine addition is complete to ensure the reaction goes to completion. The endpoint can be qualitatively assessed when the reaction mixture retains a faint yellow color from a slight excess of bromine.

-

Isolation: Collect the precipitated white solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid thoroughly with cold water to remove any unreacted bromine and hydrobromic acid.

-

Purification: For higher purity, the crude 2,4,6-tribromophenol can be recrystallized from dilute ethyl alcohol.[3] This typically yields long, slender needles with a melting point of approximately 95 °C. The yield for this reaction is generally quantitative.[3]

Causality Behind Experimental Choices

-

Choice of Bromine Water: The use of bromine water as the brominating agent is critical. The polar solvent (water) promotes the polarization of the Br-Br bond, increasing the electrophilicity of the bromine and facilitating the electrophilic aromatic substitution reaction with the highly activated phenol ring.[1]

-

Aqueous Conditions: The reaction is performed in water, where phenol has some solubility. The strong activation by the hydroxyl group allows the reaction to proceed rapidly even under these mild conditions.

-

Quantitative Yield: The high reactivity of the phenol ring towards bromination leads to a nearly complete conversion to the trisubstituted product, resulting in an almost quantitative yield.[3]

Part 2: Synthesis of 1-(Benzyloxy)-2,4,6-tribromobenzene via Williamson Ether Synthesis

With the 2,4,6-tribromophenol intermediate in hand, the next stage is the formation of the benzyloxy ether. The Williamson ether synthesis is the method of choice for this transformation.[5][6] This reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated in situ, acts as a nucleophile and attacks the electrophilic carbon of the benzyl halide.[6][7][8]

Starting Materials and Reagents

| Starting Material/Reagent | Role | Key Considerations |

| 2,4,6-Tribromophenol | Phenolic Substrate | The product from Part 1 should be dry and of good purity. |

| Benzyl Bromide | Benzylating Agent | A primary alkyl halide is ideal for SN2 reactions.[6][7] |

| Potassium Carbonate (K₂CO₃) | Base | A mild base is sufficient to deprotonate the phenol. |

| Acetone or DMF | Solvent | A polar aprotic solvent is preferred to facilitate the SN2 reaction. |

Experimental Protocol: Synthesis of 1-(Benzyloxy)-2,4,6-tribromobenzene

The following is a general procedure for the Williamson ether synthesis of a benzylated tribromobenzene.

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 2,4,6-tribromophenol and a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Base Addition: Add an excess of a mild base, such as potassium carbonate, to the mixture. Stir the suspension for a short period to allow for the formation of the potassium phenoxide salt.

-

Addition of Benzylating Agent: Slowly add benzyl bromide to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., reflux in acetone) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Extraction: If DMF was used as the solvent, the reaction mixture should be poured into water and extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are then washed with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure 1-(benzyloxy)-2,4,6-tribromobenzene.

Causality Behind Experimental Choices

-

Choice of Base: A mild base like potassium carbonate is used to deprotonate the phenol to form the more nucleophilic phenoxide ion. Stronger bases are generally not necessary for the acidic phenol.

-

Choice of Solvent: Polar aprotic solvents like acetone or DMF are ideal for SN2 reactions as they can solvate the cation (potassium ion) but do not strongly solvate the nucleophile (phenoxide ion), thus increasing its reactivity.[5]

-

Choice of Benzylating Agent: Benzyl bromide is an excellent substrate for SN2 reactions because it is a primary halide with no steric hindrance at the reaction center, and the transition state is stabilized by the adjacent phenyl ring.[8]

Visualizing the Synthesis

Diagram 1: Overall Synthetic Workflow

Caption: A schematic overview of the two-step synthesis.

Diagram 2: Mechanism of Williamson Ether Synthesis

Caption: The SN2 mechanism of the Williamson ether synthesis.

Conclusion

The synthesis of 2-(benzyloxy)-1,3,5-tribromobenzene and its isomers is a straightforward process that relies on fundamental and well-understood organic reactions. By starting with the readily available phenol, the key intermediate 2,4,6-tribromophenol can be synthesized in high yield. Subsequent Williamson ether synthesis with benzyl bromide provides an efficient route to the desired benzylated product. This technical guide has outlined the necessary starting materials, provided detailed experimental protocols, and explained the chemical principles that underpin this synthetic strategy, offering a solid foundation for researchers in their synthetic endeavors.

References

- Vertex AI Search. (2023, December 12). Synthesis of 2,4,6-Tribromophenol from Benzene | Organic Chemistry Lab Tutorial.

-

PrepChem.com. (n.d.). Preparation of 2,4,6-tribromophenol. Retrieved from [Link]

-

Allen. (n.d.). The reagents used to convert phenol to 2,4,6-tribromophenol is.... Retrieved from [Link]

- Google Patents. (n.d.). RU2122996C1 - Method of preparing 2,4,6-tribromophenol.

-

Filo. (2025, June 17). Explain the reaction mechanism for the formation of 2,4,6-tribromophenol from phenol using bromine in water. Retrieved from [Link]

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

Sources

- 1. Explain the reaction mechanism for the formation of 2,4,6-tribromophenol .. [askfilo.com]

- 2. The reagents used to convert phenol to 2,4,6-tribromophenol is ... [allen.in]

- 3. prepchem.com [prepchem.com]

- 4. RU2122996C1 - Method of preparing 2,4,6-tribromophenol - Google Patents [patents.google.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

Structure elucidation of 2-(Benzyloxy)-1,3,5-tribromobenzene

An In-Depth Technical Guide to the Structure Elucidation of 2-(Benzyloxy)-1,3,5-tribromobenzene

Abstract

The definitive characterization of molecular structures is a cornerstone of chemical research and is particularly critical in the field of drug development, where precise molecular architecture dictates biological activity. This guide provides a comprehensive, technically-grounded walkthrough for the structure elucidation of 2-(benzyloxy)-1,3,5-tribromobenzene, a halogenated aromatic ether. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices and the logic of spectral interpretation. It is designed for researchers and scientists who require not just data, but a validated, trustworthy, and authoritative understanding of how to confirm a molecular structure. We will employ a multi-technique spectroscopic approach, integrating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build an unassailable structural proof.

Introduction: The Imperative of Structural Verification

In the synthesis of novel chemical entities, the confirmation of the target molecule's structure is the pivotal step that validates the synthetic route and enables further investigation. The molecule , 2-(benzyloxy)-1,3,5-tribromobenzene (C₁₃H₉Br₃O), presents several key features for spectroscopic analysis: a highly substituted aromatic ring, an ether linkage, a benzyl group, and the presence of heavy halogen atoms. Each of these structural motifs produces a distinct and predictable signature in various spectroscopic analyses. The elucidation process is a logical puzzle, where each piece of data from different techniques must converge to support a single, unambiguous structure. This guide will demonstrate how to systematically acquire and interpret this data to achieve that goal.[1][2]

Caption: Molecular structure of 2-(Benzyloxy)-1,3,5-tribromobenzene.

Mass Spectrometry: Determining the Molecular Blueprint

Principle & Expertise: Mass spectrometry is the first port of call in structure elucidation.[3] It provides the single most critical piece of information: the molecular weight of the compound. For halogenated compounds, MS offers an additional layer of confirmation through the characteristic isotopic patterns of chlorine and bromine. The presence of three bromine atoms in our target molecule creates a highly predictable and unique isotopic signature that serves as a powerful validation tool.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Preparation: A minute quantity of the purified solid is dissolved in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Injection: The solution is introduced into the mass spectrometer, where the solvent is removed under vacuum.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, generating a radical cation known as the molecular ion (M•⁺).

-

Analysis: The M•⁺ and any fragment ions formed are accelerated through a magnetic field or a quadrupole analyzer, which separates them based on their mass-to-charge ratio (m/z).

Data Interpretation & Trustworthiness

Molecular Ion (M•⁺): The molecular formula C₁₃H₉Br₃O yields a monoisotopic mass of approximately 420.92 g/mol .[4] A key feature to look for is the isotopic cluster resulting from the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), which exist in an approximate 1:1 ratio. For a molecule with three bromine atoms, this results in a characteristic cluster of peaks at M, M+2, M+4, and M+6 with a relative intensity ratio of approximately 1:3:3:1. Observing this pattern provides extremely strong evidence for the presence of three bromine atoms.

Fragmentation Analysis: The high energy of EI causes the molecular ion to fragment in predictable ways, providing a roadmap of the molecule's connectivity.[5][6] For 2-(benzyloxy)-1,3,5-tribromobenzene, the most anticipated fragmentation pathways are:

-

Benzylic Cleavage: The most common fragmentation for benzyl ethers is the cleavage of the C-O bond to form the highly stable tropylium ion (C₇H₇⁺).[7] This will produce a very strong signal at m/z 91 .

-

Alpha Cleavage: Cleavage of the bond alpha to the ether oxygen can lead to the loss of a benzyl radical, resulting in a tribromophenoxy cation.

-

Loss of Bromine: Fragmentation can also occur via the loss of one or more bromine atoms.

Caption: Key fragmentation pathways in the EI-MS of the target molecule.

| m/z (approx.) | Proposed Fragment | Significance |

| 421, 423, 425, 427 | [C₁₃H₉Br₃O]⁺ | Molecular ion cluster, confirms presence of 3 Br atoms |

| 342, 344, 346 | [C₁₃H₉Br₂O]⁺ | Loss of a bromine radical from the molecular ion |

| 91 | [C₇H₇]⁺ | Base peak; definitive evidence of a benzyl group |

| 331, 333, 335 | [C₆H₂Br₃O]⁺ | Result of alpha-cleavage, loss of benzyl radical |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle & Expertise: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[8] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Specific bonds and functional groups absorb at characteristic frequencies. While the "fingerprint region" (<1500 cm⁻¹) is complex, the diagnostic region (1500-4000 cm⁻¹) provides clear evidence for key structural components.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Application: A small amount of the solid sample is placed directly onto the diamond ATR crystal.

-

Data Acquisition: Pressure is applied to ensure good contact, and the IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.[9]

Data Interpretation & Trustworthiness

The IR spectrum of 2-(benzyloxy)-1,3,5-tribromobenzene is expected to show several key absorption bands that confirm its identity as an aromatic ether. The absence of certain peaks (e.g., a broad O-H stretch around 3300 cm⁻¹ or a strong C=O stretch around 1700 cm⁻¹) is equally important, as it rules out alternative structures like alcohols or ketones.[10]

| Frequency Range (cm⁻¹) | Vibration Mode | Interpretation |

| 3100 - 3000 | Aromatic C-H Stretch | Confirms the presence of aromatic rings. |

| 3000 - 2850 | Aliphatic C-H Stretch | Confirms the -CH₂- (methylene) group. |

| 1600 - 1450 | Aromatic C=C Stretch | Multiple sharp peaks characteristic of benzene rings. |

| 1300 - 1200 | Asymmetric Ar-O-C Stretch | Strong, diagnostic peak for an aryl alkyl ether.[11] |

| ~1100 | Symmetric C-O-C Stretch | Confirms the ether linkage.[12] |

| < 800 | C-Br Stretch | Present in the fingerprint region. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework

Principle & Expertise: NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule.[3] It provides information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The chemical shift (δ), integration, and coupling patterns allow for the precise assembly of the molecular skeleton.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).[13]

-

Data Acquisition: The sample is placed in the spectrometer. For ¹H NMR, a single pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum to single lines for each unique carbon.

¹H NMR Data Interpretation & Trustworthiness

The symmetry of the tribrominated ring and the distinct electronic environments of the benzyl and benzylic protons lead to a simple, predictable ¹H NMR spectrum.

-

Benzylic Protons (-OCH₂-): These protons are adjacent to an electronegative oxygen atom and will appear as a sharp singlet (no adjacent protons to couple with) at approximately δ 5.0-5.2 ppm . Its integration will correspond to 2H.[9]

-

Benzyl Aromatic Protons (-C₆H₅): The five protons of the benzyl ring will appear as a complex multiplet in the typical aromatic region of δ 7.3-7.5 ppm , integrating to 5H.[14]

-

Tribromophenyl Aromatic Protons: Due to the symmetrical substitution pattern (bromine atoms at positions 1, 3, and 5), the two remaining protons on this ring (at C4 and C6) are chemically equivalent. They will appear as a singlet further downfield due to the deshielding effect of the three bromine atoms and the ether linkage, expected around δ 7.6-7.8 ppm .[15] This signal will integrate to 2H.

¹³C NMR Data Interpretation & Trustworthiness

The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each unique carbon atom.

-

Aliphatic Carbon (-OCH₂-): The benzylic carbon will be shifted downfield by the adjacent oxygen, appearing around δ 70-75 ppm .[10][16]

-

Aromatic Carbons: The spectrum will show multiple signals in the aromatic region (δ 110-160 ppm ).

-

The carbons bonded to bromine (C1, C3, C5) will be significantly shifted, often to lower field values.

-

The carbon bonded to the ether oxygen (C2) will be the most downfield of the tribromophenyl ring carbons.

-

The remaining carbons of both rings will appear in the expected aromatic range.

-

| Spectrum | Predicted Chemical Shift (δ, ppm) | Splitting | Integration | Assignment |

| ¹H NMR | 7.6 - 7.8 | Singlet | 2H | Protons on tribromophenyl ring |

| 7.3 - 7.5 | Multiplet | 5H | Protons on benzyl ring | |

| 5.0 - 5.2 | Singlet | 2H | Benzylic methylene protons (-OCH₂-) | |

| ¹³C NMR | 155 - 160 | Singlet | - | C-O (tribromophenyl) |

| 110 - 140 | Multiple Singlets | - | Aromatic carbons (both rings) | |

| 90 - 100 | Multiple Singlets | - | C-Br (tribromophenyl) | |

| 70 - 75 | Singlet | - | Benzylic methylene carbon (-OCH₂-) |

Integrated Elucidation Workflow & Conclusion

The true power of this analytical approach lies in the integration of all data streams. No single technique provides the complete picture, but together they create a self-validating system.

Caption: Integrated workflow for unambiguous structure elucidation.

References

-

The C-O Bond III: Ethers By a Knockout. (2017-05-01). Spectroscopy Online. [Link]

-

2-(Benzyloxy)-1,3-dibromobenzene | C13H10Br2O | CID 14534489. PubChem. [Link]

-

Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. OpenStax adaptation. [Link]

-

Spectroscopy of Ethers | Organic Chemistry Class Notes. Fiveable. [Link]

-

IR spectrum: Ethers. Química Organica.org. [Link]

-

Spectroscopy of Ethers : IR, Mass, 13C NMR, 1H NMR. (2024-05-20). Read Chemistry. [Link]

-

Copies of 1H, 13C, 19F NMR spectra. Universidad de Alcalá. [Link]

-

Molecular Structure Characterisation and Structural Elucidation. Intertek. [Link]

-

2-Allyloxy-1,3,5-tribromobenzene. ChemBK. [Link]

-

1,3,5-Tribromobenzene. Wikipedia. [Link]

-

Benzene, 1,3,5-tribromo-. Organic Syntheses Procedure. [Link]

-

Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. [Link]

-

Structure Elucidation. (2015-08-05). YouTube. [Link]

-

Structure Elucidation in Organic Chemistry. (2016-01-15). Wiley Analytical Science. [Link]

-

Structural And Spectroscopic Evaluations Of Quantum Chemical Investigations On 1,3,5-Tribromobenzene. IJAER. [Link]

-

Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. University of Nebraska-Lincoln. [Link]

-

STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. eGyanKosh. [Link]

-

Supporting information - Polytriazole Bridged with 2,5-Diphenyl-1,3,4-Oxadiazole Moieties. The Royal Society of Chemistry. [Link]

-

Mass Spectrometry: Fragmentation. University of Wisconsin-River Falls. [Link]

-

1,3,5-Tribromobenzene | C6H3Br3 | CID 12279. PubChem. [Link]

-

Benzene, 1,3,5-tribromo-. NIST WebBook. [Link]

-

Structural And Spectroscopic Evaluations Of Quantum Chemical Investigations On 1,3,5-Tribromobenzene. (2017-02-05). ResearchGate. [Link]

-

Mass Spectrometry: Fragmentation Mechanisms. (2016-09-15). YouTube. [Link]

-

The Main Fragmentation Reactions of Organic Compounds. Thieme. [Link]

-

Preparation of 1,3,5-tribromobenzene. PrepChem.com. [Link]

-

Mass spectrometric fragmentation of some arylidenecycloalkanones. Academia.edu. [Link]

-

Synthesis of 1,3,5-tribromobenzene from 2,4,6-tribromoaniline. (2023-01-23). YouTube. [Link]

-

1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM. [Link]

-

1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]

-

for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. [Link]

-

1D AND 2D NMR STUDIES OF 2–(2–(BENZYLOXY)–3–METHOXYPHENYL)–1H–BENZIMIDAZOLE. ResearchGate. [Link]

Sources

- 1. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. 88486-72-0|2-(Benzyloxy)-1,3,5-tribromobenzene|BLD Pharm [bldpharm.com]

- 5. youtube.com [youtube.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. readchemistry.com [readchemistry.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. fiveable.me [fiveable.me]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. eprints.usm.my [eprints.usm.my]

- 15. 1,3,5-Tribromobenzene(626-39-1) 1H NMR [m.chemicalbook.com]

- 16. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Potential applications of 2-(Benzyloxy)-1,3,5-tribromobenzene in organic synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract